Home > Products > Screening Compounds P119604 > 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide - 439095-80-4

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

Catalog Number: EVT-2808481
CAS Number: 439095-80-4
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxy group, a morpholino group, and a pyridine ring, contributing to its potential therapeutic applications.

Source

This compound has been synthesized and studied in various research settings, particularly for its inhibitory effects on certain biological pathways. The synthesis methods and biological evaluations have been documented in several scientific articles, highlighting its relevance in drug development and chemical biology .

Classification

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide belongs to the class of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of bacterial infections. This particular compound is being investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases.

Synthesis Analysis

Methods

The synthesis of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves several steps, including the formation of the sulfonamide linkage. Common methods include:

  1. Formation of the Sulfonamide: The reaction between benzenesulfonyl chloride and an amine (in this case, morpholine) under basic conditions to create the sulfonamide bond.
  2. Pyridine Substitution: Introduction of the pyridine moiety through nucleophilic substitution reactions or coupling reactions involving pyridine derivatives.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as column chromatography are employed for purification, and characterization is performed using NMR spectroscopy and mass spectrometry to confirm structure .

Molecular Structure Analysis

Structure

The molecular structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can be represented as follows:

  • Chemical Formula: C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 306.38 g/mol

The structure features:

  • A methoxy group attached to a benzene ring.
  • A morpholino group linked to a pyridine ring.
  • A sulfonamide functional group.

Data

The molecular geometry can be analyzed using computational chemistry methods to predict its conformation in biological systems. Data from X-ray crystallography or NMR studies may provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can undergo substitution reactions with electrophiles.
  2. Deprotonation: The sulfonamide group can lose a proton under basic conditions, increasing its nucleophilicity.

Technical Details

The reactivity of this compound can be influenced by the electronic properties imparted by the methoxy and morpholino groups, which can stabilize or destabilize certain intermediates during chemical transformations .

Mechanism of Action

Process

The mechanism of action for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide primarily involves its interaction with target enzymes or receptors. It has been shown to inhibit specific kinases or proteases involved in cell signaling pathways related to cancer proliferation.

Data

Studies indicate that the binding affinity of this compound to its target proteins correlates with its structural features, particularly the presence of the morpholino and pyridine rings, which facilitate interactions through hydrogen bonding and hydrophobic contacts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline structure.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data regarding solubility and stability are crucial for practical applications in drug formulation .

Applications

Scientific Uses

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is being explored for various scientific applications:

  1. Anticancer Research: Investigated as a potential therapeutic agent targeting specific cancer pathways.
  2. Biochemical Studies: Used in studies examining enzyme inhibition and cellular signaling mechanisms.
  3. Drug Development: Serves as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity against disease targets.

This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it an important subject in medicinal chemistry research .

Medicinal Chemistry & Rational Drug Design

Bioisosteric Replacement Strategies for Sulfonamide-Based Scaffolds

Bioisosteric replacement remains a cornerstone strategy for optimizing pharmacologically active compounds, particularly those containing sulfonamide moieties. The sulfonamide group (–SO₂NH–) in 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide contributes critical hydrogen-bonding capacity and electrostatic properties but presents challenges related to metabolic stability, solubility, and potential toxicity. Systematic replacement with isosteric groups aims to preserve target engagement while improving drug-like properties [1] [4] [9].

Common Sulfonamide Bioisosteres and Their Impact:

  • Carboxamide (–CONH–): While electronically similar, carboxamides exhibit reduced acidity (pKa ~15-17 vs. sulfonamide pKa ~10-11) and altered geometry. This substitution may weaken interactions with basic residues (e.g., Lys, Arg) in enzymatic pockets reliant on ionic contacts with the sulfonamide nitrogen [1] [4].
  • Sulfonylurea (–SO₂NHCONH–): This bulkier replacement introduces an additional hydrogen-bond donor/acceptor. It can enhance potency if the binding pocket accommodates the extra moiety, as seen in some kinase inhibitors targeting the hinge region. However, increased molecular weight and potential metabolic liabilities (urea cleavage) are drawbacks [4] [9].
  • 1,2,4-Triazole: Demonstrates significant utility as a sulfonamide bioisostere. The 1,2,4-triazole ring, particularly the 1,2,4-triazol-3-ylsulfone configuration, effectively mimics the tetrahedral geometry and dipole moment (~5.0 D) of the sulfonamide group. Crucially, it offers enhanced metabolic stability and can engage similar hydrogen-bonding patterns within target sites. For instance, 1,2,4-triazolsulfone replacements in Nav1.7 inhibitors maintained nanomolar potency by preserving key interactions with the selectivity filter region [1].
  • Thioamide (–CSNH–) and Selenoamide (–CSeNH–): These less common isosteres increase lipophilicity and polarizability. Thioamides exhibit a lower hydrogen-bond acceptor capacity than sulfonamides, potentially weakening interactions with backbone amides. Selenoamides are rarely explored but offer unique electronic properties; however, synthetic complexity and potential toxicity limit their application. Studies on benzamide nematicides showed thio/selenoamide replacements reduced activity against C. elegans complex II, underscoring the sulfonamide's role in target binding [4].
  • Reverse Sulfonamide (–NHSO₂–): This isomer alters the spatial display of the sulfonyl group and nitrogen lone pair. While sometimes equipotent, it often exhibits distinct structure-activity relationships due to changed vector geometry, impacting interactions with residues flanking the binding site [9].

Computational Guidance in Isostere Selection:Molecular docking and dynamics simulations are pivotal in predicting the viability of bioisosteric replacements for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide. Energy-based pharmacophore (e-pharmacophore) models derived from protein-ligand complexes identify critical interaction points (hydrogen bond acceptors/donors, hydrophobic regions) contributed by the sulfonamide. Virtual screening of isostere libraries against these models assesses complementarity. Hybrid dynamic pharmacophore models (DHPMs) that integrate conformational flexibility of both the target binding site and the ligand provide superior predictions compared to static models. For targets like diaminopimelate epimerase (DapB), DHPMs capturing interactions across cofactor (NADPH) and substrate binding sites identified sulfonamide bioisosteres with improved binding scores over conventional approaches [7].

Table 1: Comparative Analysis of Sulfonamide Bioisosteres

BioisostereKey Physicochemical PropertiesImpact on Target BindingExemplar Application/Outcome
Sulfonamide (–SO₂NH–)Dipole ~4.5-5.0 D; pKa ~10-11; Planar geometryBaseline HBD/HBA; Ionic interactions possibleReference compound (e.g., Nav1.7, CA inhibitors)
Carboxamide (–CONH–)Dipole ~3.7 D; pKa ~15-17; PlanarWeaker HBA; Reduced ionic potentialVariable potency retention
1,2,4-TriazoleDipole ~5.0 D; pKa ~2-3 (N2-H) / ~9-10 (N4-H); PlanarStrong HBA/HBD; Mimics dipole/geometryMaintained Nav1.7 inhibition (IC50 < 50 nM) [1]
Sulfonylurea (–SO₂NHCONH–)Higher MW; pKa ~3-4 (imide); FlexibleAdditional HBD/HBA; Potential for enhanced affinityImproved VEGFR-2 binding in some scaffolds [2]
Thioamide (–CSNH–)Higher lipophilicity; Weaker HBAReduced H-bond strength; Altered geometryDecreased nematicide activity (C. elegans) [4]

Pharmacophore Modeling of Pyridine-Morpholine-Sulfonamide Hybrids

The hybrid structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide integrates three distinct pharmacophoric elements: the hydrogen-bond accepting/donating sulfonamide, the basic morpholine nitrogen (potential HBA/cationic center), and the hydrogen-bond accepting pyridine nitrogen. Pharmacophore modeling defines the essential spatial arrangement of these features necessary for biological activity, guiding optimization and scaffold hopping.

Defining Core Pharmacophore Features:

  • Aromatic Hydrophobic Center: The 4-methoxyphenyl ring provides a hydrophobic centroid, potentially engaging in π-stacking or van der Waals contacts with hydrophobic residues (e.g., Phe, Leu, Val) in enzyme pockets. The methoxy group adds a weak hydrogen-bond acceptor and influences electron density.
  • Hydrogen-Bond Acceptor (HBA1): The sulfonamide oxygen atoms act as strong acceptors, often critical for anchoring to backbone amide NH groups (e.g., hinge region in kinases like PI3Kδ or VEGFR-2) or side chains (Ser, Thr, Tyr, His).
  • Hydrogen-Bond Donor/Acceptor (HBD/HBA): The sulfonamide NH group can function as a donor, interacting with carbonyl oxygens or side-chain acceptors (Asp, Glu). Its donor strength is modulated by the attached aryl group's electron-withdrawing capacity.
  • Hydrogen-Bond Acceptor (HBA2)/Basic Nitrogen: The pyridyl N1 nitrogen is a strong HBA, suitable for interactions with solvent, backbone NH, or polar residues. The tertiary morpholine nitrogen, while primarily aliphatic, can act as a weak HBA or, when protonated, form ionic bonds with acidic residues (Asp, Glu). Its position influences solubility and membrane permeability.
  • Hydrophobic/Aliphatic Region: The morpholine ring contributes an aliphatic hydrophobic feature, potentially filling hydrophobic subpockets near the ATP-binding site or influencing cell penetration.

Advanced Modeling Techniques:Conventional static pharmacophore models generated from a single crystal structure or docking pose have limitations in capturing target flexibility. Dynamic Hybrid Pharmacophore Models (DHPMs) offer a solution by incorporating conformational ensembles derived from molecular dynamics (MD) simulations. For complex targets like kinases with adjacent binding pockets (e.g., ATP site and allosteric site), DHPMs can integrate interaction features from both sites simultaneously, as demonstrated for DapB inhibitors. This approach proved superior for identifying novel sulfonamide-containing inhibitors with unique chemotypes compared to models based on a single site [7].

Energy-based pharmacophore (e-Pharmacophore) modeling, as implemented in tools like Schrödinger's Phase, ranks pharmacophore features based on their calculated contribution to binding energy. Applying this to the pyridine-morpholine-sulfonamide scaffold bound to a target kinase would highlight whether the sulfonamide oxygens or the pyridine nitrogen provides the most critical HBA feature, guiding prioritization in bioisosteric replacement or further elaboration [5] [7].

Table 2: Key Pharmacophore Features of 4-Methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide and Validation Strategies

Pharmacophore FeatureStructural ElementRole in Target BindingValidation Method
Aromatic Hydrophobic Center (HY1)4-Methoxyphenyl ringHydrophobic contacts; Potential edge-to-face π-stackingAryl ring scanning (e.g., H, F, Cl, CF₃, OCF₃)
Strong HBA1 (Sulfonamide Oxygens)-SO₂- groupH-bonding to backbone NH (hinge region) or Ser/Thr/Tyr side chainsBioisosteric replacement (e.g., triazole, reverse sulfonamide)
HBD/HBA (Sulfonamide NH)-NHSO₂- groupH-bond donation to backbone C=O or side-chain acceptorsMethylation (loss of HBD); N-acylsulfonamide test
Strong HBA2 (Pyridine N1)Pyridin-3-yl N atomH-bond acceptance from protein donor (e.g., backbone NH, Lys NζH₃⁺)Pyridine N-oxide formation; Replacement with phenyl
Weak HBA/Aliphatic HydrophobicMorpholine ringSolvent exposure/solubility; Filling hydrophobic pocketsRing size alteration (e.g., piperazine, thiomorpholine); Replacement with hydrophobic groups

Fragment-Based Design Targeting Kinase Allosteric Pockets

Fragment-based drug discovery (FBDD) provides a powerful route to discovering novel allosteric kinase inhibitors. The core structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide, particularly the pyridine-morpholine component, possesses characteristics of a valuable fragment starting point (MW < 300 Da, cLogP ~2, HBD ≤ 3, HBA ≤ 3) for targeting kinases like MEK1, PI3Kδ, or NIK [3] [6] [8].

Fragment Identification and Screening:FBDD campaigns targeting kinase allosteric pockets employ screening methodologies specifically biased to identify non-ATP-competitive binders:

  • NMR Screening with Orthosteric Blocker: Libraries of 500-1500 fragments are screened against the kinase domain using ligand-observed NMR techniques (e.g., CPMG, WaterLOGSY). Crucially, screening is performed in the presence of saturating concentrations of a non-hydrolysable ATP analogue (e.g., AMP-PNP) or a potent orthosteric inhibitor to block the ATP site. This biases detection towards fragments binding to allosteric sites. Primary hits show signal attenuation in the presence of the protein, maintained or enhanced when AMP-PNP is added. Fragments losing signal with AMP-PNP (indicating ATP-site competition) are discarded. This strategy successfully identified novel allosteric binders for MEK1 (hit rate ~5%) and NIK [3] [6] [8].
  • SPR Confirmation: Primary NMR hits undergo validation by surface plasmon resonance (SPR). Affinity (Kd) is measured both with and without AMP-PNP. True non-competitive allosteric binders exhibit similar Kd values under both conditions, confirming their binding site is distinct from and non-exclusive with the ATP site.

Fragment Evolution to Allosteric Inhibitors:The pyridine-morpholine fragment, identified via such screens, can be optimized into potent allosteric inhibitors through structural elaboration:

  • Linking to Orthosteric Binders: For kinases like EGFR or MEK1 where the allosteric pocket is adjacent to the ATP site, linking a fragment bound in the allosteric pocket (e.g., a derivative of the pyridine-morpholine core) to a fragment bound in the ATP site (e.g., a hinge-binding motif like an aminopyrimidine or trisubstituted imidazole) via a suitable linker can yield bivalent inhibitors with exceptional potency (pM-nM) and selectivity. Superadditivity (binding affinity of linked compound >> sum of affinities of individual fragments) is achievable with optimized linker length and chemistry, as demonstrated by EGFR inhibitors bridging the ATP and allosteric sites [10].
  • Growing within the Allosteric Pocket: Fragment hits can be grown by adding functional groups that probe adjacent sub-pockets within the allosteric site. For example, a fragment hit bound near the αC-helix (e.g., chromanol for NIK) can be elaborated with hydrophobic groups targeting a nearby lipophilic cleft or polar groups engaging specific H-bond partners identified by X-ray crystallography or mutagenesis. Structure-guided optimization of a chromanol fragment hit for NIK yielded analogues with 3-fold improved affinity (Kd ~160 µM → ~55 µM) [8].
  • Targeting Dynamic Pockets: Allosteric pockets are often less conserved and more flexible than the ATP site. MD simulations can reveal transiently formed pockets or cryptic sites near the initial fragment binding location. Designing fragments or elaborated compounds that stabilize specific inactive conformations (e.g., "DFG-out", "αC-helix out") can enhance selectivity. The morpholine oxygen in the core fragment could serve as a synthetic handle for introducing substituents designed to reach into such dynamic regions identified computationally for the specific target kinase.

The fragment-like properties of the pyridine-morpholine component within 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide make it a versatile starting point for these FBDD strategies aimed at discovering novel, selective allosteric kinase modulators, leveraging the sulfonamide moiety for critical anchoring interactions during optimization [3] [6] [8].

Properties

CAS Number

439095-80-4

Product Name

4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

IUPAC Name

4-methoxy-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.41

InChI

InChI=1S/C16H19N3O4S/c1-22-14-3-5-15(6-4-14)24(20,21)18-13-2-7-16(17-12-13)19-8-10-23-11-9-19/h2-7,12,18H,8-11H2,1H3

InChI Key

UMIFQYUFSGHMCX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.